Acetone-1,3-13C2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetone-1,3-13C2 typically involves the isotopic labeling of acetone through chemical reactions that incorporate carbon-13. One common method is the catalytic hydrogenation of 13C-labeled carbon monoxide and methyl iodide to produce 13C-labeled acetone. This process requires specific catalysts and reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity of the labeled acetone. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Acetone-1,3-13C2 undergoes various chemical reactions similar to those of regular acetone. These include:
Oxidation: this compound can be oxidized to acetic acid or other oxidation products using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: It can be reduced to isopropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming products like chloroacetone when reacted with chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine), nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Acetic acid, carbon dioxide, and water.
Reduction: Isopropanol.
Substitution: Chloroacetone and other substituted acetone derivatives.
Scientific Research Applications
Acetone-1,3-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The carbon-13 labeling makes it an excellent probe for studying molecular structures and dynamics using NMR spectroscopy. It helps in elucidating the structure of complex molecules and studying metabolic pathways.
Metabolic Studies: this compound is used to trace metabolic pathways in biological systems. It helps in understanding the metabolism of acetone and related compounds in living organisms.
Chemical Kinetics: The labeled acetone is used to study reaction mechanisms and kinetics, providing insights into the rates and pathways of chemical reactions.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of Acetone-1,3-13C2 is primarily related to its role as a tracer in metabolic and chemical studies. The carbon-13 isotope acts as a detectable marker in NMR spectroscopy, allowing researchers to track the movement and transformation of the labeled acetone in various chemical and biological processes. This helps in identifying molecular targets and pathways involved in the metabolism and reactions of acetone .
Comparison with Similar Compounds
Acetone-13C3: All three carbon atoms in the acetone molecule are replaced with carbon-13.
Acetone-2-13C: Only the carbon atom at position 2 is replaced with carbon-13.
Acetone-d6: Deuterated acetone where hydrogen atoms are replaced with deuterium.
Uniqueness of Acetone-1,3-13C2: this compound is unique due to the specific labeling of carbon atoms at positions 1 and 3. This selective labeling provides distinct advantages in NMR spectroscopy and metabolic studies, allowing for precise tracking and analysis of chemical and biological processes. The combination of carbon-13 labeling at these positions offers a balance between sensitivity and specificity in various research applications .
Properties
IUPAC Name |
(1,3-13C2)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPPACGZOOCGX-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C(=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514757 | |
Record name | (1,3-~13~C_2_)Propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.065 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-25-6 | |
Record name | (1,3-~13~C_2_)Propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone-1,3-13C2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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